1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer

Catalog No.
S1900785
CAS No.
467220-49-1
M.F
C62H60N4O4Pd2
M. Wt
1138 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (...

CAS Number

467220-49-1

Product Name

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium;naphthalene-1,4-dione

Molecular Formula

C62H60N4O4Pd2

Molecular Weight

1138 g/mol

InChI

InChI=1S/2C21H24N2.2C10H6O2.2Pd/c2*1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h2*7-12H,1-6H3;2*1-6H;;

InChI Key

ZTBFODSKEBBIJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1

Description

The exact mass of the compound 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Several research articles have documented the efficacy of this catalyst in different C-C coupling reactions, including:

  • Heck Reactions in Ionic Liquids

    This palladium catalyst has been shown to be efficient in Heck reactions, which involve the coupling of aryl halides with alkenes under mild reaction conditions using ionic liquids as solvents [PubChem Source: ]. Ionic liquids are a class of molten salts with unique properties that can offer advantages in organic synthesis, such as improved reaction efficiency and easier product isolation.

  • Cross-Coupling of Aryl Diazonium Salts

    The catalyst can also be employed for cross-coupling reactions between aryl diazonium salts and various nucleophiles, providing a versatile method for the introduction of aromatic groups into organic molecules [Chemical Book Source: ]. Aryl diazonium salts are reactive intermediates commonly used in organic synthesis.

  • Kumada Cross-Coupling of Alkyl Chlorides

    Research has demonstrated the successful application of this catalyst in Kumada cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl Grignard reagents and alkyl chlorides at room temperature [Chemical Book Source: ]. This method offers a mild and efficient approach for synthesizing substituted alkanes, a broad class of organic compounds with diverse applications.

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer is a complex compound featuring a palladium center coordinated to an N-heterocyclic carbene and a naphthoquinone moiety. The molecular formula of this compound is C62_{62}H60_{60}N4_4O4_4Pd, indicating a substantial molecular weight and a complex structure that contributes to its unique properties . This compound is notable for its role as a catalyst in various organic transformations, particularly in cross-coupling reactions.

In cross-coupling reactions, the palladium complex acts as a catalyst by facilitating the activation of the organic halides and promoting the formation of new carbon-carbon bonds. The detailed mechanism involves a catalytic cycle with several steps, including:

  • Oxidative addition: The Pd(0) center inserts itself into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.
  • Transmetallation: The organic group from the organometallic reagent (e.g., Grignard reagent) is transferred to the Pd(II) complex.
  • Reductive elimination: The final product is formed by the reductive elimination of the newly formed carbon-carbon bond, regenerating the Pd(0) catalyst for another cycle.
Involving 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer include:

  • Cross-Coupling Reactions: This compound acts as a catalyst in Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds between aryl halides and other nucleophiles.
  • C-H Activation: It is also involved in the activation of C-H bonds, allowing for functionalization of hydrocarbons under mild conditions.

These reactions are significant in synthetic organic chemistry for constructing complex molecules efficiently .

The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer typically involves:

  • Formation of the N-Heterocyclic Carbene: The imidazolium salt is generated from the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazole with a suitable base.
  • Palladium Coordination: The palladium precursor is then introduced to form the palladium(0) complex.
  • Dimerization: Under specific conditions (often involving heat or solvents), the monomeric species can dimerize to yield the final product.

This multi-step synthesis highlights the complexity and precision required in creating such organometallic compounds .

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer has several applications:

  • Catalysis: It is widely used in organic synthesis as a catalyst for cross-coupling reactions.
  • Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
  • Pharmaceutical Development: Potential applications in drug development due to its biological activities.

These applications underscore the versatility of this compound in both industrial and research settings .

Interaction studies with 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer often focus on its reactivity with various substrates during catalysis. Key findings include:

  • Substrate Specificity: The effectiveness of the catalyst can vary significantly depending on the nature of the substrates involved in the reactions.
  • Mechanistic Insights: Studies using spectroscopic methods have provided insights into the reaction mechanisms facilitated by this palladium complex.

These interactions are crucial for optimizing catalytic processes and understanding how to enhance reaction yields .

Several compounds share structural or functional similarities with 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer. These include:

Compound NameStructureUnique Features
1-(2-Pyridyl)-3-(2,4-dimethylphenyl)imidazoliumContains pyridine instead of naphthoquinoneUsed in different catalytic systems
1-(Phenyl)-3-(2-methylphenyl)imidazoliumLacks bulky substituentsSimpler structure with different reactivity
1-(Carboxymethyl)-3-(trimethylphenyl)imidazoliumContains carboxymethyl groupPotentially more soluble in aqueous environments

The uniqueness of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer lies in its combination of steric bulk from trimethylphenyl groups and its ability to stabilize palladium in a low oxidation state while facilitating diverse chemical transformations .

The palladium(0) dimer adopts a centrosymmetric structure with two palladium centers bridged by 1,4-naphthoquinone ligands. Each palladium atom exhibits a distorted square planar geometry, coordinated by one N-heterocyclic carbene (NHC) ligand and two oxygen atoms from the naphthoquinone moiety. The NHC ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, provides steric bulk, with mesityl groups oriented perpendicular to the imidazole plane to minimize steric clashes.

Key structural parameters derived from X-ray crystallography include:

ParameterValue (Å or °)Source
Pd–C(NHC) bond length1.946–1.951
Pd–O(naphthoquinone)2.268–2.331
O–Pd–O bite angle78.5°
Dihedral angle (NHC/Pd plane)12.3°

The naphthoquinone ligands adopt a μ-η²:η² bridging mode, facilitating electron delocalization across the palladium centers. This configuration enables π-backbonding from palladium to the quinone’s LUMO, stabilizing the low oxidation state of the metal.

Synthetic Pathways and Precursor Reactivity

The dimer is synthesized via a two-step protocol:

  • Precursor formation: Reacting [Pd(allyl)Cl]₂ with the free NHC ligand in THF yields a mononuclear Pd–NHC intermediate.
  • Dimerization: Treatment with 1,4-naphthoquinone in methanol induces oxidative coupling, forming the bridged structure.

Critical reaction conditions:

ParameterOptimal ValueImpact on Yield
Temperature50–60°CMaximizes ligand substitution
SolventMethanolEnhances quinone solubility
Reaction time12–15 minPrevents Pd aggregation
BaseNEt₃Neutralizes HCl byproduct

The precursor [Pd(NHC)(allyl)Cl] exhibits high reactivity toward quinones due to the labile allyl ligand, which undergoes facile displacement. Stoichiometric studies confirm that naphthoquinone acts as both a ligand and mild oxidant, converting Pd(I) intermediates to Pd(0).

Role of Naphthoquinone Ligands in Dimer Formation

Naphthoquinone ligands serve three critical functions:

  • Bridging capability: The planar quinone moiety enables simultaneous coordination to two palladium centers via its carbonyl groups.
  • Redox activity: The quinone/hydroquinone couple (E° = −0.51 V vs. SCE) facilitates electron transfer during dimer assembly.
  • Steric modulation: Compared to simpler benzoquinones, the naphthalene backbone provides optimal spacing (6.9 Å between Pd centers) to accommodate bulky NHC ligands.

Comparative ligand effects:

Ligand TypePd–Pd Distance (Å)Thermal Stability (°C)
1,4-Naphthoquinone3.55>300
1,4-Benzoquinone3.02240
Duroquinone3.78260

The extended π-system of naphthoquinone enhances stability through dispersion interactions between adjacent aromatic rings, as evidenced by a 3.34 Å π-stacking distance in the crystal lattice. This structural motif prevents ligand dissociation even at elevated temperatures, making the dimer suitable for high-temperature cross-coupling reactions.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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